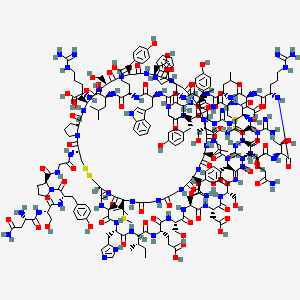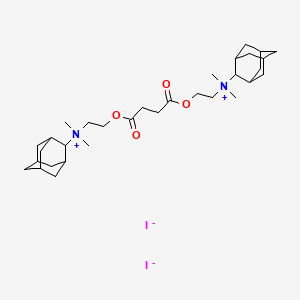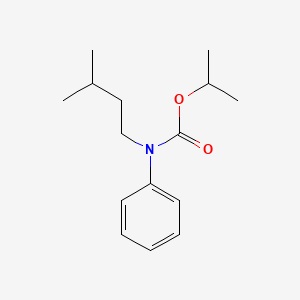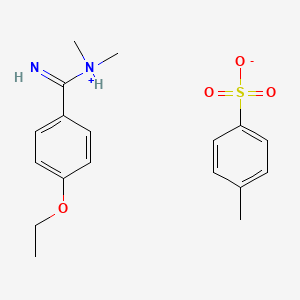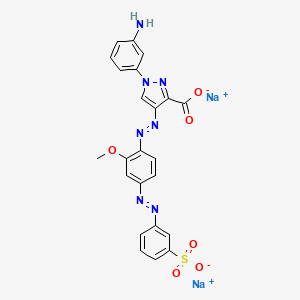
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its pyrazole ring, carboxylic acid group, and azo linkages. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions.
Azo Coupling: The azo groups are introduced through diazotization and coupling reactions with appropriate aromatic amines.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The azo groups can be reduced to amines.
Substitution: Various substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitro groups, etc.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups would yield corresponding amines.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo groups can interact with biological molecules, leading to various effects. The exact mechanism would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylic acid derivatives: Compounds with similar structures but different substituents.
Azo compounds: Other compounds containing azo groups.
Sulfonated aromatic compounds: Compounds with sulfonic acid groups attached to aromatic rings.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt is unique due to its combination of a pyrazole ring, carboxylic acid group, azo linkages, and sulfonic acid group. This combination of functional groups gives it distinct chemical and biological properties.
Properties
CAS No. |
68227-66-7 |
|---|---|
Molecular Formula |
C23H17N7Na2O6S |
Molecular Weight |
565.5 g/mol |
IUPAC Name |
disodium;1-(3-aminophenyl)-4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H19N7O6S.2Na/c1-36-21-12-16(26-25-15-5-3-7-18(11-15)37(33,34)35)8-9-19(21)27-28-20-13-30(29-22(20)23(31)32)17-6-2-4-14(24)10-17;;/h2-13H,24H2,1H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
VPCIVFYZUSQJPY-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=CN(N=C3C(=O)[O-])C4=CC=CC(=C4)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



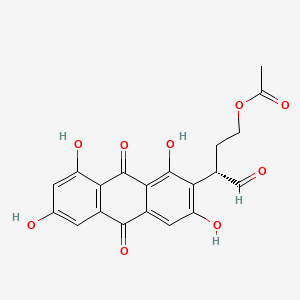

![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
